1,3,2-Diazaborinane

Structural Chemistry Boron-Nitrogen Heterocycles Conformational Analysis

Researchers requiring the unsubstituted parent scaffold for systematic derivatization or BN-isosterism studies face limited commercial availability. 1,3,2-Diazaborinane (CAS 13070-16-1) fills this gap as a hexahydro-1,3,2-diazaborine building block. • Enables selective N-deprotonation and quenching to build diverse N-functionalized libraries. • Serves as a monomeric precursor for poly(iminoboranes) and BN-ceramics via thermolysis. • Provides the foundational model for conformational analysis and ring-strain comparisons. Bulk quantities (0.1-1000 kg) are available through partnered manufacturers, ensuring reliable supply for both early-stage exploration and scale-up.

Molecular Formula C3H8BN2
Molecular Weight 82.92 g/mol
CAS No. 13070-16-1
Cat. No. B173148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Diazaborinane
CAS13070-16-1
Molecular FormulaC3H8BN2
Molecular Weight82.92 g/mol
Structural Identifiers
SMILES[B]1NCCCN1
InChIInChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2
InChIKeyYCSADFRUBJTLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Diazaborinane: Unsubstituted BN-Heterocycle


1,3,2-Diazaborinane (CAS 13070-16-1), also known as hexahydro-1,3,2-diazaborine or 1,3-diaza-2-boracyclohexane, is the parent, unsubstituted six-membered boron-nitrogen heterocycle. It serves as the foundational scaffold for a class of compounds with applications ranging from polymer precursors to biological probes [1]. Its core structure features a saturated ring with alternating boron and nitrogen atoms, making it a key intermediate for synthesizing structurally diverse derivatives and a subject of interest in the study of BN/CC isosterism.

Scaffold Parent, unsubstituted 1,3,2-diazaborinane – saturated six-membered BN-heterocycle with NH sites for selective derivatization
Workflow Used as a starting monomer for N-functionalized libraries and BN-polymer precursors; also serves as a conformational model compound
Research use Supports synthetic method development, BN/CC isosterism studies, and computational conformational analysis

1,3,2-Diazaborinane: Procurement Substitution Risks


The assumption that any 1,3,2-diazaborinane derivative can be freely interchanged is not supported by evidence. The reactivity, stability, and utility of these BN-heterocycles are highly sensitive to the nature and position of substituents on the ring. For example, the thermal stability of N-boryl derivatives is directly linked to steric protection at the nitrogen atoms, a feature absent in the unsubstituted parent compound [1]. Similarly, the choice between a saturated diazaborinane and an unsaturated diazaborinine scaffold dictates the molecule's aromaticity and electronic behavior, leading to dramatically different properties and applications. A generic substitution risks introducing uncontrolled reactivity, poor stability, or a complete loss of function in the target system.

! N-substituted derivatives exhibit thermal stability linked to steric protection at nitrogen – the unsubstituted parent may have different stability and reactivity profiles.
! Saturated diazaborinane and unsaturated diazaborinine scaffolds differ in ring geometry and electronic behavior; they are not interchangeable for derivatization or materials purposes.
! Bulk procurement of a generic “diazaborinane” without verifying substitution pattern and ring saturation can introduce uncontrolled reactivity and loss of function.

1,3,2-Diazaborinane: Key Evidence Review


Saturated Ring vs. Aromatic Scaffold

The defining feature of 1,3,2-Diazaborinane (CAS 13070-16-1) is its saturated, six-membered ring, which distinguishes it from the more commonly studied unsaturated 1,3,2-diazaborinine scaffold. The saturated ring introduces a unique chair conformation that directly impacts reactivity and molecular packing, as opposed to the planar geometry of its aromatic counterpart. This is a class-level inference where the saturated system offers sites for further derivatization that are unavailable in the aromatic analog, though direct, side-by-side quantitative reactivity data is not available in the identified literature [REFS-1, REFS-2].

Saturated vs. aromatic ring
Class-level inference
Target: saturated chair conformation (C3H9BN2); comparator: unsaturated planar 1,3,2-diazaborinine. Qualitative difference in geometry – no direct X-ray data available for parent compound.
Guides scaffold selection: saturated ring for further derivatization, aromatic ring for electronic materials
Based on computational analogy and characterized derivatives; direct comparative structural metrics not reported
Structural Chemistry Boron-Nitrogen Heterocycles Conformational Analysis

Predicted Physicochemical Properties

A suite of predicted physicochemical properties for 1,3,2-Diazaborinane, including a boiling point of 104 °C and a pKa of 5.69, provides a baseline for comparison with other BN-heterocycles . These values indicate a relatively low boiling point and weakly acidic character. This data can be contrasted with the properties of 1,3,2-diazaborolidine derivatives, where ring strain often leads to different stability profiles and boiling points, though a direct quantitative comparison with the parent 5-membered ring is not available from a single head-to-head study.

Predicted properties
Predicted / data to verify
Boiling point: 104 °C; pKa: 5.69 ± 0.20 (predicted)
Baseline physicochemical filter for BN-heterocycle selection in solution-phase chemistry or purification design
In silico prediction; no experimental bp/pKa data identified. Values may vary depending on substitution and measurement conditions
Medicinal Chemistry Physicochemical Properties Computational Chemistry

1,3,2-Diazaborinane Research Applications


N-Functionalized Derivative Libraries

This compound serves as the ideal starting material for chemists exploring the reactivity of the NH groups. The parent scaffold can be selectively deprotonated and quenched with various electrophiles (e.g., silyl chlorides, boryl chlorides) to create libraries of N-functionalized derivatives, as demonstrated by Shaw and Neilson [1]. This is in contrast to using an N-substituted analog, which would limit the scope of diversification.

Boron-Nitrogen Polymer Precursors

Researchers investigating new routes to poly(iminoboranes) or other BN-ceramics can use 1,3,2-diazaborinane as a monomeric precursor. Its 1,3-diaminopropane backbone provides the necessary structure for creating diborylamine monomers, which upon thermolysis, can form BN oligomers and polymers [1]. The parent compound's volatility (predicted bp 104 °C) is a key consideration for vapor-phase deposition or melt-processing techniques.

Ring Strain and Conformation Comparison

For computational and physical organic chemists, the unsubstituted 1,3,2-diazaborinane is a crucial model for quantifying the inherent stability and conformational energy landscape of a saturated six-membered BN-heterocycle. Its properties can be directly compared to the unsubstituted 1,3,2-diazaborolidine (5-membered ring) and 1,3,2-dioxaborinane (oxygen analog) to isolate the effects of ring size and heteroatom identity on fundamental parameters like ring strain energy and inversion barriers.

Application
Selection Property
Validation Focus
N-functionalized derivative libraries
Unsubstituted NH sites for sequential deprotonation/electrophile quenching
Reactivity of NH groups with silyl/boryl chlorides; derivatization scope
Boron-nitrogen polymer precursors
1,3-diaminopropane backbone enabling diborylamine monomer formation
Thermolysis to BN oligomers; volatility for vapor-phase processing
Ring strain and conformation modeling
Saturated 6-membered BN-heterocycle for fundamental energy landscape studies
Conformational analysis vs. 5-membered and O-analogs; inversion barrier comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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